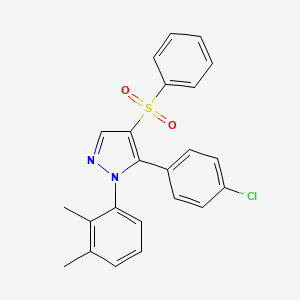
5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a heterocyclic compound that has been studied extensively in recent years due to its potential medicinal and biological applications. It is a relatively new compound, first synthesized in 2010, and has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties. In addition, it has been studied for its potential use in drug design, as a potential therapeutic agent, and as a potential inhibitor of certain enzymes.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Heteroaromatics : This compound is used in the synthesis of pharmaceutically important heteroaromatics, specifically pyrazoles and pyrimethamine, from related compounds such as methyl phenyl sulfone (Yokoyama, Tsuji, & Imamoto, 1984).
Crystallography and Docking Studies : The compound's structure has been determined by X-ray crystallography. It is used in molecular docking studies to understand its orientation and interaction inside the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Antimicrobial Activity
- Development of Antimicrobial Agents : Variants of this compound have been synthesized and tested for antibacterial and antifungal activities. This includes azetidin-2-one based phenyl sulfonyl pyrazoline derivatives (Shah et al., 2014).
Molecular Interaction Studies
Molecular Interaction and Stability Analysis : It's used in studies focusing on the stability and interaction of molecular structures, including analysis of tautomerism in NH-pyrazoles (Cornago et al., 2009).
Investigating Drug-Enzyme Interactions : This compound is involved in the synthesis of inhibitors for enzymes such as human heart chymase. Its derivatives have been evaluated for their selectivity and interaction with the enzyme's active site (Niwata et al., 1997).
Anticancer and Anti-inflammatory Applications
Potential Anticancer Agents : Some derivatives have shown promising results as anticancer agents, particularly against breast carcinoma cell lines, suggesting a potential application in cancer therapy (Gomha, Salah, & Abdelhamid, 2014).
Anti-inflammatory Effects : Novel 2-pyrazoline analogues synthesized from this compound have shown significant inhibition of phospholipase A2, an enzyme involved in inflammatory processes. This suggests its utility in developing nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3-dimethylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-16-7-6-10-21(17(16)2)26-23(18-11-13-19(24)14-12-18)22(15-25-26)29(27,28)20-8-4-3-5-9-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVOLHWGIVHMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

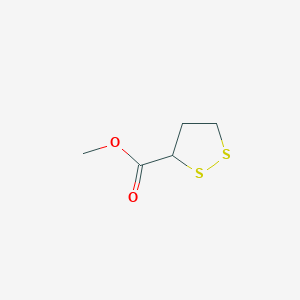
![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)
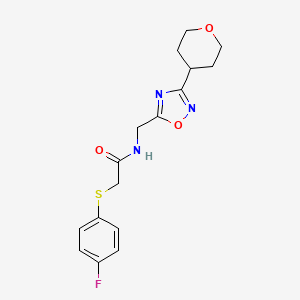
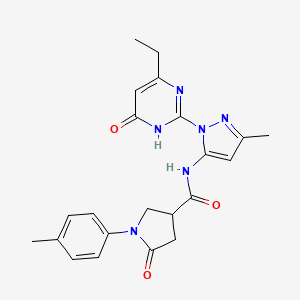
![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)
![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)
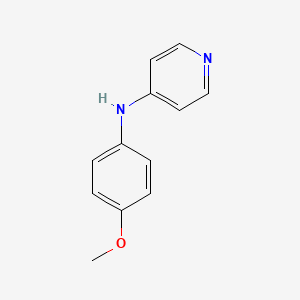
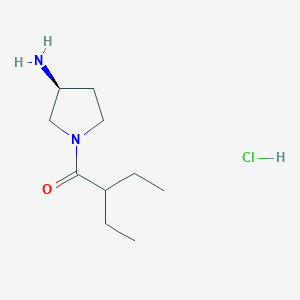
![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)